Bienvenue dans la boutique en ligne BenchChem!

Imatinib

CML chronic myeloid leukemia major molecular response

Imatinib is the mandatory reference standard for all BCR-ABL inhibitor development programs. Its uniquely narrow kinase inhibition profile (4–6 targets vs. 20–30+ for newer TKIs) eliminates confounding off-target effects, making it the definitive tool for BCR-ABL-specific signaling research. With 98% absolute oral bioavailability and food-independent absorption, Imatinib serves as the gold-standard positive control in oral TKI pharmacokinetic studies. Generic formulations have demonstrated bioequivalence to the branded product in 36 comparative studies, offering the most economical option for large-scale or long-duration research. Essential for cross-trial meta-analyses where Imatinib's 12-month MMR rate provides the standardized efficacy benchmark.

Molecular Formula C29H31N7O
Molecular Weight 493.6 g/mol
CAS No. 152459-95-5
Cat. No. B000729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib
CAS152459-95-5
Synonymsalpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
CGP 57148
CGP-57148
CGP57148
CGP57148B
Gleevec
Glivec
imatinib
imatinib mesylate
imatinib methanesulfonate
Mesylate, Imatinib
Methanesulfonate, Imatinib
ST 1571
ST1571
STI 571
STI-571
STI571
Molecular FormulaC29H31N7O
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
InChIKeyKTUFNOKKBVMGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityVery soluble in water at pH < 5.5 (mesylate salt)
1.46e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib (CAS 152459-95-5) Scientific and Procurement Reference Guide: Class Position and Core Specifications


Imatinib (CAS 152459-95-5) is a first-generation 2-phenylaminopyrimidine tyrosine kinase inhibitor (TKI) with a molecular weight of 493.60 and chemical formula C₂₉H₃₁N₇O [1]. It functions as an ATP-competitive inhibitor of the BCR-ABL fusion kinase, the primary pathogenic driver in Philadelphia chromosome-positive chronic myeloid leukemia (CML) [2]. Imatinib also inhibits c-KIT, PDGFRα/β, DDR1, and NQO2, while demonstrating no inhibitory activity against SRC family kinases, EGFR, FLT3, or VEGFR [3]. The compound exhibits 98% absolute oral bioavailability, linear and dose-dependent pharmacokinetics, and an elimination half-life of approximately 18 hours [4].

Why Imatinib Cannot Be Interchanged with Second-Generation TKIs: The Quantitative Differentiation Framework


Although multiple BCR-ABL TKIs share a common molecular target, they exhibit fundamentally divergent kinase selectivity profiles, pharmacokinetic properties, and clinical safety signatures that preclude therapeutic interchangeability [1]. Imatinib demonstrates the narrowest kinase inhibition spectrum among all approved BCR-ABL TKIs, targeting only 4–6 clinically relevant kinases compared to the 20–30+ kinases inhibited by dasatinib and bosutinib [2]. Furthermore, imatinib binds exclusively to the inactive conformation of the ABL kinase domain, whereas dasatinib binds to both active and inactive conformations, resulting in a 325-fold difference in in vitro potency [3]. These molecular distinctions translate directly into divergent adverse event profiles: imatinib is not associated with the cardiovascular toxicities linked to EphA2 and HCK inhibition observed with newer-generation agents, nor with the pleural effusions characteristic of dasatinib therapy [4].

Imatinib Evidence-Based Procurement Guide: Head-to-Head Quantitative Comparisons Against All Approved BCR-ABL TKIs


Imatinib Clinical Efficacy: 12-Month Major Molecular Response Rates in Network Meta-Analysis

A 2025 frequentist network meta-analysis of 25 randomized controlled trials (n=176 studies screened) evaluated major molecular response (MMR) at 12 months across all FDA-approved BCR-ABL TKIs [1]. Imatinib served as the reference comparator for all newer-generation agents. Asciminib demonstrated the largest mean difference (MD) of 22.45% over imatinib (p<0.0001), followed by nilotinib (MD 12.48%, p=0.001), bosutinib (MD 10.71%, p=0.0007), and dasatinib (MD 7.32%, p<0.0001) [1]. Ponatinib showed a non-significant MD of 42.00% with a wide confidence interval crossing zero (p=0.3408) [1].

CML chronic myeloid leukemia major molecular response BCR-ABL

Imatinib vs. Asciminib and Second-Generation TKIs: Week 96 MMR Rates from ASC4FIRST Phase III Trial

The ASC4FIRST phase III randomized trial (NCT04971226) compared asciminib versus investigator-selected TKIs (IS-TKI) in newly diagnosed CML-CP patients [1]. At week 96 (2.2 years median follow-up), the MMR rate in the imatinib stratum was 76.2% with asciminib versus 47.1% with imatinib, representing a treatment difference of 29.7 percentage points (95% CI 17.6–41.8; one-sided p<0.001) [1]. In the Japanese subgroup analysis at week 48, the MMR rate was 100% with asciminib versus 25.0% with imatinib (imatinib stratum) [2].

CML ASC4FIRST phase III trial asciminib second-generation TKI

Imatinib Kinase Selectivity Profile: Narrowest Spectrum Among All Approved BCR-ABL TKIs

A 2020 systematic review evaluating BCR-ABL TKI selectivity across 2,850 screened articles (27 included studies assessing 465 kinases) identified imatinib as the most selective BCR-ABL TKI [1]. The off-target kinase inhibition profile for imatinib is limited to c-KIT, PDGFRα/β, DDR1, and NQO2 [2]. In contrast, dasatinib inhibits 20+ additional kinases including SRC, YES, FYN, LYN, HCK, LCK, BTK, TEC, and EPHA family members; bosutinib targets SRC, LYN, and additional kinases; nilotinib shares imatinib's restricted profile but with 10–20× higher potency [2]. Notably, imatinib does not inhibit EphA2 or HCK—kinases implicated in atherosclerosis plaque formation and endothelial inflammatory responses [1].

kinase selectivity off-target inhibition BCR-ABL cardiovascular safety

Imatinib Absolute Oral Bioavailability: 98% with No Clinically Relevant Food Effect

Imatinib exhibits 98% absolute oral bioavailability irrespective of dosage form (solution, capsule, tablet) or dosage strength (100 mg, 400 mg) [1]. Food has no relevant impact on the rate or extent of bioavailability, with high-fat meals reducing absorption by only 11% and exposure by 7.4%—not clinically significant [2]. This contrasts sharply with nilotinib, which exhibits a marked positive food effect with substantially increased bioavailability when taken with food, requiring strict fasting administration protocols to avoid toxicity [3]. The terminal elimination half-life of imatinib is approximately 18 hours, and plasma protein binding is 95% [4].

bioavailability pharmacokinetics food effect oral administration

Imatinib In Vitro Inhibitory Potency: IC₅₀ Values Against BCR-ABL, c-KIT, and PDGFR

Imatinib inhibits BCR-ABL with an in vitro IC₅₀ of 25 nM in cellular assays [1]. In cell-free assays, imatinib inhibits v-Abl with an IC₅₀ of 0.6 μM, c-KIT with an IC₅₀ of 0.1 μM, and PDGFR with an IC₅₀ of 0.1 μM . By comparison, dasatinib is approximately 325-fold more potent than imatinib against BCR-ABL in vitro, and nilotinib exhibits IC₅₀ values of 4–11 nM against BCR-ABL—10–20× more potent than imatinib's 188 nM in the same assay system [2]. Imatinib does not inhibit SRC family kinases, c-Fms, FLT3, EGFR, or multiple other tyrosine kinases [1].

IC50 BCR-ABL c-KIT PDGFR in vitro potency

Imatinib Optimal Application Scenarios: Evidence-Based Use Cases for Research and Procurement


Reference Standard for New BCR-ABL Inhibitor Development and Comparative Efficacy Trials

Imatinib serves as the mandatory control arm and efficacy benchmark in all phase III trials evaluating novel BCR-ABL inhibitors, as demonstrated by the ASC4FIRST trial design where imatinib comprised a dedicated stratification stratum for primary endpoint analysis [8]. Procurement of imatinib is essential for any research program developing next-generation BCR-ABL inhibitors, conducting comparative efficacy studies, or performing cross-trial meta-analyses. The network meta-analysis data confirms that imatinib's 12-month MMR rate provides a standardized reference against which asciminib (+22.45%), nilotinib (+12.48%), bosutinib (+10.71%), and dasatinib (+7.32%) are quantitatively compared [9].

Minimal Off-Target Research Model for Kinase Pathway Dissection

For research applications requiring BCR-ABL inhibition with minimal confounding off-target effects, imatinib is the optimal selection based on its validated narrow selectivity profile [8]. Imatinib inhibits only 4–6 clinically relevant kinases, compared to 20–30+ kinases for dasatinib and broad SRC family inhibition for bosutinib [9]. Critically, imatinib does not inhibit EphA2 or HCK, kinases implicated in atherosclerosis and endothelial inflammation [8]. This selectivity makes imatinib the preferred tool compound for dissecting BCR-ABL-specific signaling pathways, evaluating resistance mechanisms without off-target confounders, or conducting combination screens where broader kinase inhibition would obscure mechanism-of-action interpretation.

High-Bioavailability Reference Compound for Oral TKI Pharmacokinetic Studies

Imatinib's 98% absolute oral bioavailability and food-independent absorption profile establish it as an ideal reference standard for oral TKI pharmacokinetic research [8]. Unlike nilotinib, which requires strict fasting due to marked positive food effects, or dasatinib with its <34% bioavailability, imatinib provides predictable, dose-linear exposure with a consistent 18-hour half-life [9]. These properties make imatinib particularly valuable for: (i) validating oral bioavailability models, (ii) serving as a positive control in drug-drug interaction studies, (iii) evaluating formulation technologies where consistent absorption is required, and (iv) preclinical pharmacokinetic/pharmacodynamic modeling where food-independent exposure simplifies experimental protocols [10].

Cost-Effective Bulk Procurement for Long-Term Chronic Dosing Studies

Given the availability of generic imatinib formulations that have demonstrated bioequivalence and comparable clinical efficacy to branded product in multiple systematic reviews and real-world studies [8], imatinib represents the most economical BCR-ABL TKI option for large-scale or long-duration research applications. Systematic reviews of 36 studies confirm similar pharmacology, efficacy, and safety between generic and original imatinib [9]. Procurement teams should note that while generic formulations typically use the α-crystal form compared to the branded β-crystal form, both forms exhibit high solubility and EMA assessment confirms polymorphism does not significantly influence clinical performance [10]. However, frequent switching between different generic manufacturers is not recommended due to potential variability in excipients and manufacturing processes [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.